molecular formula C11H10N2O2S B3823091 2-(3-Methylquinoxalin-2-ylthio)acetic acid

2-(3-Methylquinoxalin-2-ylthio)acetic acid

Cat. No.: B3823091
M. Wt: 234.28 g/mol
InChI Key: MMULDMVRBPVEHY-UHFFFAOYSA-N
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Description

Significance of the Quinoxaline (B1680401) Core as a Privileged Scaffold in Bioactive Molecules

The quinoxaline nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.combohrium.com This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, thereby exhibiting a broad spectrum of biological activities. benthamdirect.combohrium.com The versatility of the quinoxaline core allows for structural modifications that can fine-tune its therapeutic properties, leading to the development of new agents with enhanced potency and reduced toxicity. pharmatutor.orgresearchgate.net

Quinoxaline derivatives have demonstrated a remarkable range of pharmacological effects, solidifying their importance in drug development. nih.govmdpi.commdpi.com These activities are extensive and have been the subject of numerous research initiatives. Marketed drugs containing the quinoxaline moiety, such as Glecaprevir (an antiviral) and Erdafitinib (an anticancer agent), underscore the clinical significance of this scaffold. nih.gov The broad utility of these compounds extends from infectious diseases to oncology, highlighting the adaptability of the quinoxaline framework. researchgate.netnih.gov

Table 1: Documented Biological Activities of Quinoxaline Derivatives

Biological Activity Description References
Antimicrobial Effective against various bacterial and fungal strains, including Mycobacterium tuberculosis. researchgate.netsapub.orgwisdomlib.org
Antiviral Activity demonstrated against a range of viruses, including herpes viruses and HIV. pharmatutor.orgnih.govsapub.org
Anticancer Exhibits cytotoxic effects against various cancer cell lines through mechanisms like kinase inhibition. nih.govnih.govmdpi.com
Anti-inflammatory Shows potential in modulating inflammatory pathways. nih.govresearchgate.netsapub.org
Antimalarial Certain derivatives have been identified as potent agents against malaria parasites. mdpi.comsapub.org

| Neuroprotective | Some compounds show potential in protecting nerve cells from damage. | nih.govresearchgate.net |

Overview of Thioacetic Acid Moieties in Organic Synthesis and Their Relevance in Biological Systems

Thioacetic acid (CH₃COSH) is an organosulfur compound that serves as a vital reagent in organic synthesis. wikipedia.orgarkema.com It is primarily used to introduce thiol (-SH) groups into molecules through a process that typically involves the formation and subsequent hydrolysis of a thioacetate (B1230152) ester. wikipedia.org This method is a cornerstone in the synthesis of various sulfur-containing compounds. organic-chemistry.org The reactivity of thioacetic acid and its conjugate base, thioacetate, allows for the creation of thioesters, which are important intermediates in pharmaceutical and industrial chemistry. wikipedia.orgarkema.com Thioacids, in general, are about 100 times more acidic than their carboxylic acid counterparts, which influences their reactivity. wikipedia.org

In biological contexts, molecules containing acetic acid and thio- functionalities play crucial roles. Thioesters, such as acetyl-CoA, are central to metabolism. researchgate.net The incorporation of acetic acid derivatives into heterocyclic structures has been a successful strategy in developing new therapeutic agents. For instance, various heterocyclic acetic acid derivatives have been synthesized and investigated for their antimicrobial properties, suggesting that the acetic acid moiety can contribute significantly to a compound's biological profile. nih.govnih.gov The combination of a sulfur atom and an acetic acid group provides a versatile linker that can be attached to bioactive scaffolds to modulate their properties and explore new biological interactions. nih.gov

Rationale for Academic Investigation into the Research Potential of 2-(3-Methylquinoxalin-2-ylthio)acetic Acid

The academic interest in this compound stems from a logical drug design strategy that combines a privileged scaffold with a biologically relevant functional group. The rationale for its investigation is built upon several key points:

Synergistic Bioactivity : The core structure combines the quinoxaline ring, known for its broad-spectrum pharmacological activities, with a thioacetic acid moiety. pharmatutor.orgsapub.org This combination offers the potential for synergistic or novel biological effects, a common objective in medicinal chemistry. mdpi.com

Structural Analogy to Proven Compounds : Research has already demonstrated the biological potential of compounds with similar structures. For example, derivatives of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide have shown promising antitubercular and antimicrobial activities. semanticscholar.orgresearchgate.net Furthermore, compounds featuring a quinoxaline core linked to a sulfur-containing side chain, such as N-alkyl-3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides, have been evaluated for their anticancer properties. acs.org These precedents suggest that the this compound framework is a promising candidate for discovering new bioactive agents.

Synthetic Accessibility : The synthesis of quinoxaline-thioacetic acid derivatives is well-documented in chemical literature, providing established pathways for creating and modifying the target compound. nih.govnih.gov For instance, related compounds have been prepared by reacting a potassium salt of a quinoxaline derivative with alkyl chloroacetate (B1199739), demonstrating a feasible synthetic route. nih.gov This accessibility allows researchers to readily generate the compound and its analogues for biological screening and structure-activity relationship (SAR) studies.

The investigation into this compound is therefore a scientifically-grounded endeavor to explore a novel chemical space. It leverages the proven biological importance of the quinoxaline scaffold and the synthetic utility of the thioacetic acid linker to create new molecules with potential therapeutic value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylquinoxalin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7-11(16-6-10(14)15)13-9-5-3-2-4-8(9)12-7/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMULDMVRBPVEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Methylquinoxalin 2 Ylthio Acetic Acid and Its Analogs

Established Synthetic Pathways for the Quinoxaline (B1680401) Ring System Construction

The formation of the quinoxaline nucleus is a foundational step in the synthesis of the target compound. Both classical and modern methods are employed to construct this heterocyclic system, offering flexibility in terms of starting materials and reaction conditions.

Classical Condensation Reactions for Quinoxaline Nucleus Formation

The most traditional and widely used method for constructing the quinoxaline ring is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. scispace.comnih.gov For the synthesis of the 3-methyl-substituted quinoxaline core, a common precursor is 3-methylquinoxalin-2(1H)-one. This intermediate is typically prepared through the condensation of o-phenylenediamine with pyruvic acid or its sodium salt. nih.govrsc.orgnih.gov The reaction is often carried out in a suitable solvent such as n-butanol or dimethylformamide (DMF). scispace.com

Scheme 1: Synthesis of 3-Methylquinoxalin-2(1H)-one
Reaction scheme showing the condensation of o-phenylenediamine with pyruvic acid to form 3-methylquinoxalin-2(1H)-one.

This initial product, 3-methylquinoxalin-2(1H)-one, serves as a versatile intermediate. To facilitate the subsequent introduction of the thioacetic acid moiety, the hydroxyl group at the 2-position is often converted to a more reactive leaving group, typically a chlorine atom. This is achieved by treating 3-methylquinoxalin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃), yielding 2-chloro-3-methylquinoxaline (B189447). scispace.comnih.gov This chloro-derivative is a key building block for the subsequent thioetherification step.

Scheme 2: Chlorination of 3-Methylquinoxalin-2(1H)-one
Reaction scheme showing the chlorination of 3-methylquinoxalin-2(1H)-one to 2-chloro-3-methylquinoxaline using POCl3.

The following table summarizes the key classical reactions for the formation of the quinoxaline nucleus relevant to the target compound:

ReactionReactantsProductTypical ConditionsReference
Quinoxaline Ring Formationo-Phenylenediamine, Pyruvic Acid3-Methylquinoxalin-2(1H)-onen-butanol or DMF, heat scispace.comnih.govrsc.orgnih.gov
Chlorination3-Methylquinoxalin-2(1H)-one, POCl₃2-Chloro-3-methylquinoxalineReflux scispace.comnih.gov

Modern Approaches for Functionalization of the Quinoxaline Core

Modern synthetic chemistry has introduced more sophisticated methods for the functionalization of heterocyclic cores like quinoxaline, often focusing on direct C-H bond activation. nih.gov These methods offer more atom-economical and efficient routes to substituted quinoxalines. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. For instance, direct C-H arylation of quinoxalin-2(1H)-ones has been achieved using various arylating agents, including aryl hydrazines and diaryliodonium salts, under photoredox or metal-catalyzed conditions. nih.govrsc.orgmdpi.com

Palladium catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂), have been successfully used for the ortho-C-H arylation of 2-arylquinoxalines, where the quinoxaline ring itself acts as a directing group. scispace.com While these methods are not directly applied in the initial synthesis of the 3-methylquinoxalin-2-ylthio)acetic acid backbone, they are highly relevant for the derivatization and structure-guided modification of the final compound, allowing for the introduction of various substituents on the quinoxaline ring to explore structure-activity relationships. For example, C-H functionalization can be used to introduce aryl or alkyl groups at specific positions of the quinoxaline core, providing a library of analogs. scispace.commdpi.com

Strategies for the Introduction of the Thioacetic Acid Moiety

With the 2-chloro-3-methylquinoxaline intermediate in hand, the next critical step is the introduction of the thioacetic acid side chain. This is typically achieved through nucleophilic substitution of the chloro group.

Methods for Sulfur-Containing Linker Formation (e.g., Thiolation, Thioetherification)

The formation of the sulfur-containing linker is a key step. One common approach is the direct reaction of 2-chloro-3-methylquinoxaline with a thiol-containing reagent. For the synthesis of the target compound, this involves the reaction with thioglycolic acid or its ester derivatives. nih.gov This reaction is a nucleophilic aromatic substitution where the sulfur atom of the thiol attacks the electron-deficient carbon at the 2-position of the quinoxaline ring, displacing the chloride ion.

An alternative route involves the initial synthesis of 3-methylquinoxaline-2-thiol (B109401). This can be achieved by reacting 3-methylquinoxalin-2(1H)-one with a thionating agent such as phosphorus pentasulfide (P₂S₅) in a solvent like pyridine. nih.gov The resulting 3-methylquinoxaline-2-thiol can then be S-alkylated.

The following table outlines the primary methods for creating the sulfur linkage:

MethodReactantsIntermediate/ProductTypical ConditionsReference
Direct Thioetherification2-Chloro-3-methylquinoxaline, Thioglycolic acid/ester2-(3-Methylquinoxalin-2-ylthio)acetic acid/esterBase (e.g., K₂CO₃), Solvent (e.g., DMF) nih.govacs.org
Thionation3-Methylquinoxalin-2(1H)-one, P₂S₅3-Methylquinoxaline-2-thiolPyridine, reflux nih.gov

Specific Routes for Incorporating the Acetic Acid Side Chain

Once the sulfur linker is established, the acetic acid side chain is incorporated.

In the direct thioetherification approach, if thioglycolic acid is used, the entire side chain is introduced in a single step. nih.gov However, it is often more convenient to use an ester of thioglycolic acid, such as ethyl thioglycolate, to avoid potential side reactions with the carboxylic acid group. The resulting ester can then be hydrolyzed to the final carboxylic acid product.

Alternatively, if 3-methylquinoxaline-2-thiol is the intermediate, the acetic acid moiety is introduced via S-alkylation. nih.gov This is typically achieved by reacting the thiol with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in the presence of a base. researchgate.net The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the ethyl haloacetate. The resulting ester is subsequently hydrolyzed to yield the desired this compound.

Scheme 3: S-alkylation of 3-Methylquinoxaline-2-thiol followed by Hydrolysis
Reaction scheme showing the S-alkylation of 3-methylquinoxaline-2-thiol with ethyl bromoacetate and subsequent hydrolysis to the final product.

Derivatization and Structure-Guided Modification of this compound

To explore the structure-activity relationships (SAR) of this compound, various analogs are synthesized by modifying different parts of the molecule. researchgate.netresearchgate.netresearchgate.net These modifications can be systematically introduced to probe the effects of electronic and steric factors on the compound's properties.

Modifications on the Quinoxaline Ring: As discussed in section 2.1.2, modern C-H functionalization techniques can be employed to introduce a wide array of substituents onto the quinoxaline core of the final product or its intermediates. scispace.commdpi.com This allows for the synthesis of analogs with varying electronic and lipophilic properties.

The following table provides examples of derivatization strategies:

Modification SiteType of DerivatizationPotential ReagentsPurposeReference
Quinoxaline RingC-H Arylation/AlkylationAryl halides, AlkenesExplore steric and electronic effects on activity scispace.commdpi.com
Carboxylic AcidEsterificationAlcohols, H⁺Investigate the role of the acidic proton and polarity sapub.org
Carboxylic AcidAmidationAmines, Coupling agentsModify hydrogen bonding capacity and polarity nih.gov

Systematic Exploration of Substituent Effects on the Quinoxaline Ring and Methyl Group

The functionalization of the quinoxaline core and the modification of its substituents are crucial for modulating the physicochemical properties and biological activities of the resulting molecules. The synthesis of analogs of this compound with varied substitution patterns on the aromatic ring and the methyl group allows for a systematic exploration of structure-activity relationships (SAR).

The introduction of substituents on the benzene (B151609) ring of the quinoxaline moiety can significantly influence the electronic environment of the heterocyclic system. For instance, the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the reactivity of the quinoxaline ring and the acidity of the carboxylic acid. mdpi.com Studies on related quinoxaline derivatives have shown that the nature and position of these substituents play a critical role. For example, in some series of quinoxaline derivatives, the introduction of an electron-withdrawing group like a chloro substituent can lead to a decrease in certain biological activities, while the presence of an electron-releasing group like a methoxy (B1213986) group can have the opposite effect. mdpi.com

The methyl group at the 3-position of the quinoxaline ring is also a target for modification. Its replacement with other alkyl groups or functionalized moieties can impact the steric and electronic properties of the molecule. Research on the oxidative coupling of 2-methylquinolines has demonstrated that the methyl group can act as a handle for further chemical transformations. semanticscholar.orgresearchgate.net While direct studies on the impact of modifying this methyl group on the synthesis of this compound are limited, the principles of related reactions suggest that variations at this position are synthetically feasible and could lead to analogs with novel properties.

A general synthetic route to access analogs with substituents on the quinoxaline ring involves the condensation of appropriately substituted o-phenylenediamines with pyruvic acid derivatives to form the corresponding 3-methylquinoxalin-2(1H)-one, followed by thionation and subsequent S-alkylation with a haloacetic acid ester. The final step would be the hydrolysis of the ester to yield the desired carboxylic acid. The nature of the substituents on the o-phenylenediamine will dictate the final substitution pattern on the quinoxaline ring.

Table 1: Hypothetical Substituent Effects on the Synthesis and Properties of this compound Analogs

Substituent (R) on Quinoxaline RingExpected Effect on ReactivityPotential Impact on Properties
Electron-Donating (e.g., -OCH₃, -CH₃)Increased nucleophilicity of the ringMay enhance biological activity in certain contexts
Electron-Withdrawing (e.g., -Cl, -NO₂)Decreased nucleophilicity, activation towards nucleophilic substitutionCan influence acidity and receptor binding affinity mdpi.com
Halogens (e.g., -F, -Br)Inductive electron withdrawal, potential for further coupling reactionsCan modulate lipophilicity and metabolic stability

Investigation of Isosteric and Bioisosteric Replacements within the Thioacetic Acid Linker

The thioacetic acid linker in this compound is a critical component for its biological activity, likely involved in binding to target proteins. The investigation of isosteric and bioisosteric replacements for this linker is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netpreprints.orgnih.govuib.no

Isosteric replacements involve substituting the sulfur atom or the carboxylic acid group with other atoms or groups of similar size and electronic configuration. For example, the sulfur atom could be replaced by an oxygen atom (O) or a methylene (B1212753) group (CH₂), leading to ether or alkyl-linked analogs, respectively. The synthesis of such analogs would require different synthetic approaches. For an ether linkage, a nucleophilic substitution reaction between a 3-methyl-2-haloquinoxaline and a hydroxyacetic acid derivative could be envisioned.

Bioisosteric replacements are a broader concept, where functional groups with similar biological activities are interchanged. The carboxylic acid moiety, for instance, can be replaced by other acidic groups such as a tetrazole, a hydroxamic acid, or a sulfonamide. These modifications can significantly alter the acidity (pKa), lipophilicity, and metabolic stability of the molecule.

A recent study on mdpi.comresearchgate.netnih.govtriazino[2,3-c]quinazolines demonstrated the application of bioisosteric replacement by substituting a carbon atom with a sulfur atom, which altered the compound's affinity for its biological target. nih.govresearchgate.net This highlights the potential of such strategies in fine-tuning the pharmacological profile of quinoxaline derivatives. The synthesis of these bioisosteres would involve coupling the 3-methyl-2-thioquinoxaline intermediate with appropriately functionalized linkers.

Table 2: Potential Isosteric and Bioisosteric Replacements for the Thioacetic Acid Linker

Original GroupIsostere/BioisostereRationale for ReplacementSynthetic Precursor for Linker
Thioether (-S-)Ether (-O-)Modify bond angle and polarity2-haloacetic acid
Thioether (-S-)Methylene (-CH₂-)Increase flexibility and lipophilicity3-halopropionic acid
Carboxylic Acid (-COOH)Tetrazole (-CN₄H)Increase metabolic stability and acidity5-(chloromethyl)tetrazole
Carboxylic Acid (-COOH)Sulfonic Acid (-SO₃H)Increase acidity and polarity2-bromoethanesulfonic acid

Advancements in Sustainable Synthesis Protocols for Quinoxaline Scaffolds.nih.gov

The development of environmentally benign and efficient synthetic methods is a major focus in modern chemistry. The synthesis of quinoxaline scaffolds has benefited from the application of green chemistry principles, moving away from harsh reaction conditions and hazardous reagents. scispace.com

Traditional methods for quinoxaline synthesis often involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which can require high temperatures and strong acid catalysts. mtieat.org Recent advancements have focused on the use of milder and more sustainable alternatives.

One significant area of progress is the use of water as a solvent. Reactions performed in aqueous media at room temperature, often without the need for a catalyst, have been shown to produce high yields of quinoxaline derivatives. semanticscholar.org This approach not only reduces the use of volatile organic solvents but also simplifies product purification.

The use of reusable catalysts is another key aspect of sustainable synthesis. Solid acid catalysts, such as cellulose (B213188) sulfuric acid, have been successfully employed for the synthesis of quinoxalines in both water and ethanol. researchgate.net These catalysts can be easily recovered and reused, minimizing waste and cost.

Furthermore, flow chemistry is emerging as a powerful tool for the sustainable synthesis of heterocyclic compounds. chemrxiv.org Continuous-flow reactors offer enhanced safety, better process control, and higher yields compared to traditional batch processes. The synthesis of a related compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, has been successfully demonstrated using a continuous, two-step method that is atom-economical and avoids chromatographic purification. chemrxiv.org Such methodologies could be adapted for the large-scale, sustainable production of this compound.

These advancements in green chemistry provide a roadmap for the development of more economical and environmentally friendly processes for the synthesis of this important class of compounds.

Table 3: Comparison of Synthetic Methodologies for Quinoxaline Scaffolds

MethodologyConditionsAdvantagesDisadvantages
Classical Synthesis High temperature, strong acid catalystWell-establishedHarsh conditions, often low yields
Aqueous Synthesis Water as solvent, room temperatureEnvironmentally friendly, high yields, simple workupLimited to water-soluble substrates
Reusable Catalysts Solid acid catalysts (e.g., cellulose sulfuric acid)Recyclable catalyst, reduced wasteCatalyst preparation may be required
Flow Chemistry Continuous-flow reactorHigh efficiency, safety, scalabilityRequires specialized equipment

Molecular Mechanism of Action Studies for 2 3 Methylquinoxalin 2 Ylthio Acetic Acid

Investigation of Intended Molecular Targets and Associated Biological Pathways

The molecular framework of 2-(3-methylquinoxalin-2-ylthio)acetic acid, which combines a quinoxaline (B1680401) core with a thioacetic acid side chain, positions it as a candidate for interaction with various biological targets. Research into structurally related compounds, particularly quinoxaline derivatives, has revealed a range of biological activities, including antitumor and anti-inflammatory effects. nih.gov Investigations into the mechanisms of such compounds often focus on identifying specific molecular targets and the biological pathways they modulate, which are crucial for understanding their therapeutic potential.

Compounds featuring quinoxaline and thio-acid moieties have been evaluated for their ability to inhibit various classes of enzymes.

Topoisomerase II: Certain quinoxaline-based derivatives have demonstrated significant inhibitory effects against topoisomerase II, an enzyme critical for DNA replication and chromosome segregation. nih.gov In one study, a specific derivative showed an IC₅₀ value of 7.529 µM against topoisomerase II, indicating potent inhibition compared to the reference drug doxorubicin. nih.gov

Protein Kinases: The thio-scaffold is present in inhibitors of various protein kinases. A study on substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, which are structurally analogous, identified compounds that inhibit human protein kinase CK2 with IC₅₀ values as low as 0.1 µM. nih.gov This suggests that the thio-acid functional group can be a key pharmacophore for kinase inhibition.

Aldose Reductase: Derivatives containing an acetic acid moiety have been synthesized and tested as inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications. researchgate.netnih.gov A series of 2-oxoquinoline-1-acetic acid derivatives displayed high AR inhibitory activity, with IC₅₀ values ranging from 0.45 to 6.0 µM in a rat lens assay. nih.gov Similarly, 2-[(4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid derivatives were also found to be noteworthy AR inhibitors, with IC₅₀ values between 2.0 and 14.5 µM. researchgate.net

Table 1: Enzyme Inhibitory Potentials of Structurally Related Compounds
Compound ClassTarget EnzymeReported IC₅₀ Values (µM)Source
Quinoxaline-based derivativeTopoisomerase II7.529 nih.gov
(Thieno[2,3-d]pyrimidin-4-ylthio)propanoic acid derivativeProtein Kinase CK20.1 nih.gov
2-Oxoquinoline-1-acetic acid derivativesAldose Reductase0.45 - 6.0 nih.gov
2-(Thiopyrimidinone)acetic acid derivativesAldose Reductase2.0 - 14.5 researchgate.net

The analysis of how a ligand such as this compound interacts with its biological receptor is fundamental to understanding its mechanism. While specific receptor binding studies for this exact compound are not detailed in the available literature, methodologies applied to similar structures provide insight. Molecular docking simulations are a common computational tool used to predict and analyze these interactions. For instance, docking studies on thiopyrimidinone derivatives targeting aldose reductase helped to show that these compounds bind specifically to the catalytic subpocket of the enzyme. researchgate.net Similarly, studies on compounds targeting the androgen receptor have used X-ray crystallography to visualize weak binding at interaction surfaces, revealing how binding to one site can allosterically remodel an adjacent site and weaken coactivator binding. ucsf.edu These approaches are critical for elucidating the specific amino acid residues involved and the nature of the chemical bonds (e.g., hydrogen bonds, van der Waals forces) that stabilize the ligand-receptor complex.

The biological activity of quinoxaline derivatives often stems from their ability to modulate key cellular processes.

Apoptosis: A significant mechanism of action for anticancer quinoxaline compounds is the induction of apoptosis, or programmed cell death. nih.gov One study demonstrated that a quinoxaline derivative induced apoptosis in PC-3 prostate cancer cells by significantly upregulating the expression of pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. nih.gov The acetic acid moiety itself is known to induce an apoptotic-like process in yeast, which involves cytochrome c release and the accumulation of reactive oxygen species (ROS). frontiersin.org

Cell Cycle Regulation: Dysregulation of the cell cycle is a hallmark of cancer, and many therapeutic agents target this process. nih.gov Quinoxaline derivatives have been shown to arrest the cell cycle at the S phase in PC-3 cells. nih.gov Another related compound, a 2-(thiophen-2-yl)acetic acid derivative, was found to induce cell cycle arrest in the G0/G1 phase. nih.gov This indicates that compounds with these structural features can interfere with the normal progression of cell division, a key anticancer mechanism.

Inflammatory Pathways: Quinoxaline derivatives are noted for their anti-inflammatory properties. nih.gov The acetic acid functional group is relevant in the context of inflammation research, as acetic acid itself is used to induce colitis in animal models to study inflammatory pathways. nih.govnih.gov In these models, compounds can be tested for their ability to suppress inflammatory signaling cascades, such as the NF-κB pathway, which controls the expression of pro-inflammatory cytokines like TNF-α. nih.gov

Elucidation of Specific Binding Modes and Interaction Dynamics

Understanding the precise orientation and interaction of a molecule within the binding site of its target is crucial for mechanism elucidation and drug design. For quinoxaline-based compounds, molecular docking studies have been instrumental. A docking study of a potent quinoxaline derivative showed a good binding affinity for topoisomerase II, which was consistent with its observed apoptotic mechanism. nih.gov For other structurally related heterocyclic compounds, such as thienopyrimidine derivatives that inhibit protein kinase CK2, binding modes have also been predicted through computational modeling. nih.gov

The carboxylic acid linker, a key feature of this compound, can adopt several binding modes when interacting with metal-containing sites in enzymes or receptors. These are typically limited to chelate-bidentate and bridging modes. buffalo.edu While chromophores with acetylacetonate (B107027) linkers tend to bind in a chelate mode, those with carboxylic acid terminators more frequently adopt a bridging mode. buffalo.edu

Research Methodologies for Mechanistic Elucidation

A variety of experimental techniques are employed to uncover the molecular mechanisms of action for compounds like this compound.

To determine the biological effects of a compound at the molecular and cellular level, a suite of in vitro assays is typically used.

Cytotoxicity and Cell Viability Assays: The MTT assay is commonly used to evaluate the cytotoxic effects of compounds on different cell lines, providing IC₅₀ values that quantify their potency. nih.gov

Apoptosis Assays: To confirm that cell death occurs via apoptosis, several methods are employed. Annexin V-FITC/PI double staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells. nih.gov DNA fragmentation assays visualize the cleavage of DNA into a characteristic ladder pattern, a hallmark of apoptosis. nih.gov

Protein Expression Analysis: Western Blot analysis is a key technique used to measure the levels of specific proteins involved in a signaling pathway. For instance, it has been used to show changes in the expression of apoptotic regulatory proteins such as p53, caspases, and Bcl-2 following treatment with quinoxaline derivatives. nih.gov

Enzyme Inhibition Assays: Direct assessment of a compound's effect on a target enzyme is performed using specific inhibitory assays. For example, the inhibitory activity against topoisomerase II can be measured directly. nih.gov For aldose reductase, assays using rat lens preparations are a standard method to determine inhibitory potency. nih.gov These assays are crucial for determining IC₅₀ values and understanding the kinetics of inhibition.

Advanced Cell-Based Mechanistic Assays

Identifying Relevant Signaling Pathways: Mechanistic assays are pivotal in identifying the specific signaling pathways modulated by a test compound. cellomaticsbio.com For instance, researchers can use cell lines stimulated with growth factors or inflammatory agents to investigate the activation of key signaling proteins. cellomaticsbio.com Techniques like multiplex assays can simultaneously quantify the phosphorylation status of multiple proteins, such as Akt and ERK, to determine if a compound inhibits specific pathways. cellomaticsbio.com

High-Throughput and High-Content Screening: Modern drug discovery often utilizes high-throughput screening (HTS) and high-content analysis (HCA) to evaluate the effects of compounds on various cellular phenotypes. nuvisan.com These platforms can assess parameters like cell viability, apoptosis, cell cycle progression, and the expression of specific biomarkers in a variety of cell lines, including established cancer cell lines, primary cells, and induced pluripotent stem cells (iPSCs). nuvisan.com This allows for a broad yet detailed understanding of a compound's cellular impact.

Specialized Immunoassays: For compounds that may have an effect on the immune system, a range of specialized immunoassays and inflammation models are available. nuvisan.com These can help to characterize the compound's influence on immune cell function, cytokine production, and inflammatory responses. nuvisan.com

A hypothetical application of these assays to study this compound could involve the following:

Assay Type Objective Potential Readouts Example Cell Lines
Pathway Activation Analysis To identify signaling pathways modulated by the compound.Phosphorylation levels of key signaling proteins (e.g., Akt, ERK, NF-κB). cellomaticsbio.comA431, MCF7, HeLa. cellomaticsbio.com
Cell Viability and Proliferation To determine the cytotoxic or cytostatic effects of the compound.IC50 values, cell cycle analysis (e.g., G0/G1 arrest, subG0/G1 fraction). nih.govA549. nih.gov
High-Content Imaging To assess morphological and phenotypic changes in cells.Changes in cellular morphology, protein localization, organelle health.Various, including primary and iPSC-derived cells. nuvisan.com
Cytokine Profiling To evaluate the immunomodulatory effects of the compound.Levels of pro-inflammatory and anti-inflammatory cytokines.Immune cells (e.g., PBMCs, macrophages). nuvisan.com

Integrated Proteomic and Metabolomic Approaches for Target Identification and Pathway Mapping

To gain a deeper, more systemic understanding of a compound's mechanism of action, integrated proteomic and metabolomic approaches are invaluable. nih.gov These "omics" technologies allow for the comprehensive analysis of proteins and small molecules in a biological system, providing a snapshot of the cellular state in response to a chemical perturbation. nih.govnih.gov

Proteomics for Target Discovery: Proteomics can identify the direct protein targets of a compound and characterize downstream changes in protein expression and post-translational modifications. nih.gov Mass spectrometry-based platforms are central to these investigations. nih.gov By comparing the proteomes of treated and untreated cells, researchers can identify proteins whose abundance or modification state is significantly altered, offering clues to the compound's mechanism. nih.gov

Metabolomics for Pathway Analysis: Metabolomics focuses on the global analysis of endogenous small molecules (metabolites) in a biological sample. mdpi.com This approach can reveal how a compound affects metabolic pathways, which are often dysregulated in disease. mdpi.com Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used to identify and quantify a wide range of metabolites. nih.gov

Integrated Omics for a Holistic View: The real power of these technologies lies in their integration. nih.gov By combining proteomic and metabolomic data, a more complete picture of the compound's effects on cellular function can be constructed. nih.gov For example, a change in the expression of a metabolic enzyme (identified by proteomics) can be correlated with alterations in the levels of its substrates and products (identified by metabolomics), providing strong evidence for the modulation of a specific metabolic pathway. nih.gov

Should this compound be subjected to such an investigation, the workflow might look like this:

Omics Approach Methodology Primary Data Output Potential Insights
Proteomics LC-MS/MS-based protein quantification. nih.govDifferentially expressed or modified proteins.Identification of direct drug targets and affected signaling networks. nih.gov
Metabolomics GC-MS or LC-MS/MS analysis of small molecules. nih.govAltered metabolite profiles.Mapping of perturbed metabolic pathways and discovery of biomarkers of drug response. mdpi.com
Integrated Analysis Correlation of proteomic and metabolomic datasets. nih.govA comprehensive map of molecular changes.A systemic understanding of the compound's mechanism of action, linking protein-level changes to metabolic consequences. nih.gov

While direct experimental data for this compound remains to be published, the established frameworks of advanced cell-based assays and integrated omics provide a clear and powerful path forward for elucidating its molecular mechanism of action.

Structure Activity Relationship Sar and Rational Design of 2 3 Methylquinoxalin 2 Ylthio Acetic Acid Analogs

Identification of Crucial Pharmacophoric Features and Essential Structural Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For the 2-(3-methylquinoxalin-2-ylthio)acetic acid scaffold, several key features are considered critical based on its structure and data from related compounds.

The Quinoxaline (B1680401) Nucleus: This planar, aromatic bicyclic system serves as the fundamental scaffold. pharmacophorejournal.com It is a recognized pharmacophore in its own right, with the nitrogen atoms at positions 1 and 4 being capable of forming hydrogen bonds and participating in metal coordination. The aromatic nature of the rings allows for π-π stacking interactions with biological targets. The versatility of the quinoxaline structure permits extensive chemical modification to fine-tune its properties. nih.gov

The Thioacetic Acid Moiety at Position 2: This side chain is a defining feature.

Carboxylic Acid Group (-COOH): This acidic group is often crucial for activity. It can act as a hydrogen bond donor and acceptor and can exist as a carboxylate anion under physiological pH, allowing for ionic interactions. In related quinoxaline-2-carboxylic acids, the presence of a carboxyl group has been shown to be important for activity. researchgate.net

Thioether Linkage (-S-): The sulfur atom provides a flexible, angular linkage between the quinoxaline core and the acetic acid group. Its size and polarizability can influence binding affinity.

Acetic Acid Spacer (-CH₂-): The methylene (B1212753) group provides specific spacing and orientation for the terminal carboxylic acid, which is often critical for optimal interaction with a target binding site.

The Methyl Group at Position 3: The substituent at the C3 position is known to influence the electronic properties and steric profile of the molecule. The presence of a methyl group, as seen in derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides, is a common feature in active compounds within this class. mdpi.com

These elements collectively define the basic pharmacophore of this compound, providing a framework for designing new analogs.

Impact of Specific Structural Modifications on Research-Related Activity Profiles

Systematic modification of the this compound structure allows researchers to probe the SAR and determine the role of each component. The following table summarizes the anticipated or observed impact of specific modifications based on general medicinal chemistry principles and studies on related quinoxaline derivatives.

Modification SiteStructural ChangePotential Impact on Research Activity ProfileRationale / Example
Quinoxaline Ring (Benzene Portion)Introduction of substituents (e.g., -Cl, -F, -CH₃, -OCH₃) at positions 6 or 7.Alters lipophilicity, electronic distribution, and metabolic stability. Can enhance or decrease potency.In studies on quinoxaline 1,4-dioxides, substitution at the 7-position with chlorine was a feature of the parent compounds used to generate novel derivatives. mdpi.com
Position 3Replacement of the methyl group with H, larger alkyl groups, or aryl groups.Modifies steric bulk and electronic effects, potentially improving selectivity or binding affinity by accessing different pockets in a target site.The synthesis of various 3-arylmethylquinoxalin-2(1H)-ones demonstrates that this position is a common site for modification to explore SAR. researchgate.net
Thioacetic Acid Side ChainEsterification or amidation of the carboxylic acid (-COOH → -COOR' or -CONR'R'').Removes the acidic proton and the ability to form ionic bonds, which typically reduces activity if the acidic nature is critical. Can increase cell permeability.In analogous thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids, both the acids and their ethyl esters were synthesized for screening, indicating this is a standard modification. nih.gov
Altering the linker length (e.g., -S-(CH₂)n-COOH where n ≠ 1).Changes the distance and spatial orientation of the carboxylic acid relative to the quinoxaline core, which can disrupt or optimize key interactions with a target.Optimal linker length is a common optimization parameter in rational drug design to position a key interacting group correctly.

Principles of Rational Design for Optimizing Research Potential and Selectivity

Rational design uses the understanding of a compound's SAR and its target's structure to create new molecules with improved properties. mdpi.com For analogs of this compound, this process is guided by several key principles.

Target-Based Design and Molecular Docking: If a specific biological target (e.g., an enzyme or receptor) is known, computational molecular docking can be employed. This technique predicts how different analogs might bind to the three-dimensional structure of the target. Researchers can use these models to design new derivatives with modified substituents that are predicted to form stronger or more numerous interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target's binding site. Studies on quinoxaline-based inhibitors have utilized docking models to support their findings. researchgate.net

Ligand-Based Design and QSAR: In the absence of a known target structure, researchers can rely on ligand-based methods. Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate the chemical properties of a series of existing analogs with their measured research activity. mdpi.com These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates and guiding design.

Optimizing for Selectivity: A primary goal of rational design is to enhance selectivity—the ability of a compound to interact with its intended target over other, unintended targets. This can be achieved by exploiting subtle differences between the binding sites of related targets. For instance, a bulkier substituent might be added at position 3 of the quinoxaline ring to sterically prevent the analog from fitting into the smaller binding site of an off-target protein, while still allowing it to bind to the intended, larger site. The structural malleability of the quinoxaline core is an asset in this endeavor. nih.gov

Design and Synthesis of Compound Libraries for SAR Exploration and High-Throughput Screening in Academic Research

To efficiently explore the SAR of the this compound scaffold, researchers often employ combinatorial chemistry principles to generate compound libraries. A library is a collection of a large number of structurally related compounds.

The design of such a library typically involves a common core scaffold and a variety of building blocks that can be attached to it. For this specific scaffold, a convergent synthesis approach is common. A key intermediate, such as 2-chloro-3-methylquinoxaline (B189447), can be synthesized and then reacted with a diverse collection of sulfur-containing nucleophiles (R-SH) to generate a library of analogs with variation in the side chain.

The process is well-suited for modern research methodologies:

High-Throughput Synthesis: Automated and miniaturized synthesis platforms can be used to rapidly produce hundreds or thousands of unique compounds in parallel, often on a nanomole scale. rsc.org This accelerates the generation of chemical diversity for screening.

High-Throughput Screening (HTS): Once synthesized, these libraries can be subjected to HTS, where automated assays test the entire collection for activity against a specific biological target. rsc.orgrsc.org This allows for the rapid identification of "hits"—compounds that show promising activity. These hits then serve as the starting point for further optimization using the rational design principles described previously.

This combination of library synthesis and HTS provides a powerful engine for discovery in an academic research setting, allowing for a broad and systematic exploration of the chemical space around the this compound core structure.

Computational and Theoretical Studies on 2 3 Methylquinoxalin 2 Ylthio Acetic Acid

Molecular Docking Simulations for Predicting Ligand-Target Interactions and Binding Affinities

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein receptor. This method is instrumental in predicting the binding affinity and the specific interactions that stabilize the ligand-receptor complex. For quinoxaline (B1680401) derivatives, molecular docking has been extensively used to elucidate their potential as therapeutic agents.

Docking studies on various quinoxaline derivatives have revealed their potential to bind to a range of biological targets. For instance, new 3-methylquinoxaline derivatives have been designed and evaluated as VEGFR-2 inhibitors, a key player in cancer angiogenesis. nih.gov Molecular docking of these compounds into the VEGFR-2 active site showed a high correlation between their binding scores and their in vitro cytotoxic and VEGFR-2 inhibitory activities. nih.gov One of the most potent compounds, 27a , exhibited a binding energy comparable to the standard drug sorafenib, with an IC50 value of 3.2 nM. nih.gov Similarly, docking studies of other quinoxaline derivatives have been performed against targets like the epidermal growth factor receptor (EGFR) and HIV reverse transcriptase. nih.govnih.gov In a study targeting EGFR, a series of 1,2,3-triazole-quinoxaline hybrids showed significant binding energies, ranging from -9.57 to -12.03 kcal/mol. nih.gov

While specific docking studies solely focused on 2-(3-methylquinoxalin-2-ylthio)acetic acid are not widely published, the crystal structure of its ethyl ester, ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate, provides a basis for such computational analysis. researchgate.net The structural data from this related compound can be used to model the binding of this compound into various active sites. The typical interactions observed for quinoxaline derivatives involve hydrogen bonds formed by the quinoxaline nitrogen atoms and π-π stacking interactions from the bicyclic ring system. researchgate.netnih.gov For example, in the crystal structure of the ethyl ester, inversion-related C—H⋯N hydrogen bonds and π–π-stacking interactions are observed. researchgate.net

Table 1: Examples of Molecular Docking Studies on Quinoxaline Derivatives

Derivative Class Target Protein Key Findings Reference
3-Methylquinoxaline derivatives VEGFR-2 High correlation between docking scores and cytotoxic activity; identified potent inhibitors with low nanomolar IC50 values. nih.gov
1,2,3-Triazole-quinoxaline hybrids EGFR Significant binding energies observed, indicating strong potential for EGFR inhibition. nih.gov
General quinoxaline derivatives HIV Reverse Transcriptase Docking studies suggested good binding affinity and stable conformation within the enzyme's active site. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis, Reactivity Predictions, and Spectroscopic Interpretations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are crucial for understanding a molecule's behavior.

For quinoxaline derivatives, DFT calculations have been employed to optimize molecular geometries and to understand their electronic properties. nih.govresearchgate.net The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in predicting the molecule's reactivity and its ability to participate in charge transfer interactions. nih.gov The molecular electrostatic potential (MESP) map is another valuable tool derived from DFT, which visualizes the electron density around the molecule and helps in identifying sites prone to electrophilic and nucleophilic attack. nih.gov

A study on 2,3-bis[(1-methyl-1H-imidazole-2-yl)thio]quinoxaline utilized DFT to investigate its molecular structure, electronic properties, and spectroscopic features. researchgate.net The calculations were performed in both the gas phase and in different solvents to understand the effect of the environment on the molecule's properties. researchgate.net Time-dependent DFT (TD-DFT) is often used to predict the UV-visible absorption spectra of these compounds. researchgate.net

For this compound, DFT calculations would likely reveal a planar quinoxaline core with the thioacetic acid group oriented at a certain angle. The HOMO would likely be distributed over the electron-rich quinoxaline ring and the sulfur atom, while the LUMO might be localized on the pyrazine (B50134) part of the quinoxaline ring system. This distribution of frontier orbitals would be key to its reactivity and potential interactions with biological targets.

Table 2: Common Parameters from Quantum Chemical Calculations and Their Significance

Parameter Significance
HOMO (Highest Occupied Molecular Orbital) Energy Relates to the ability to donate electrons; higher energy indicates greater reactivity as a nucleophile.
LUMO (Lowest Unoccupied Molecular Orbital) Energy Relates to the ability to accept electrons; lower energy indicates greater reactivity as an electrophile.
HOMO-LUMO Gap Indicates the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MESP) Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are highly valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures in drug discovery.

Several QSAR studies have been conducted on quinoxaline derivatives to understand the structural requirements for various biological activities. nih.govresearchgate.netnih.gov For example, a 3D-QSAR study on quinoxaline derivatives with antitubercular activity revealed that electrostatic and steric fields are key descriptors influencing their efficacy. researchgate.net The developed model showed good predictive capability, which can guide the synthesis of more potent analogs. researchgate.net Another QSAR study on 2-(4-methylpiperazin-1-yl)quinoxalines as human histamine (B1213489) H4 receptor ligands identified descriptors related to shape, size, and electronic properties as being important for binding affinity. nih.gov

A QSAR model for a series of compounds including this compound would involve calculating a wide range of molecular descriptors, such as topological, electronic, and steric parameters. These descriptors would then be correlated with the measured biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSAR equation would highlight which structural features are crucial for the desired activity, thereby enabling the rational design of new derivatives with improved properties. For instance, a 3D-QSAR study on antifungal quinoxaline-2-oxyacetate hydrazide derivatives has provided insights for the design of novel antifungal agents. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis, Binding Dynamics, and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes, binding dynamics, and the influence of the solvent environment over time. byu.eduyoutube.com This method is particularly useful for understanding how a ligand and its target protein adapt to each other upon binding and for assessing the stability of the resulting complex.

For quinoxaline derivatives, MD simulations have been used to validate docking results and to explore the stability of ligand-protein complexes. nih.govresearchgate.net For instance, a 200 ns MD simulation was used to investigate the binding stability of quinoxaline derivatives to the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, confirming that the compounds remain firmly docked in the binding pocket. researchgate.net Such simulations can reveal important dynamic interactions, such as the formation and breaking of hydrogen bonds and changes in the protein's conformation, which are not captured by static docking methods.

An MD simulation of this compound bound to a target protein would provide valuable information on its conformational flexibility and the key interactions that maintain the binding over time. It would also allow for the calculation of binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. These simulations are computationally intensive but offer a deeper understanding of the molecular recognition process. youtube.com

In Silico Screening and Virtual Library Design for the Discovery of Novel Scaffolds and Derivatives

In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is much faster and more cost-effective than experimental high-throughput screening. Virtual library design involves the creation of a focused library of compounds based on a known active scaffold, which can then be screened in silico to identify promising new derivatives.

Virtual screening has been successfully applied to quinoxaline-based libraries to discover new inhibitors for various targets. For example, a structure-based virtual screening of millions of compounds identified a quinoxaline derivative as a promising inhibitor of the SARS-CoV-2 main protease (Mpro). rsc.org The design of new quinoxaline derivatives often starts with a core scaffold, such as that of this compound, which is then decorated with various substituents to create a virtual library. This library can then be screened against a specific target to identify candidates with improved binding affinity and selectivity. The synthesis of new quinoxaline derivatives is often guided by such in silico screening efforts. nih.gov

Exploration of Research Applications and Future Directions for 2 3 Methylquinoxalin 2 Ylthio Acetic Acid

Potential as a Chemical Probe for Investigating Specific Biological Pathways

The inherent reactivity and structural features of 2-(3-methylquinoxalin-2-ylthio)acetic acid make it a promising candidate for development as a chemical probe. The quinoxaline (B1680401) ring system is a known pharmacophore present in various biologically active compounds, suggesting it can interact with specific biological targets. tpnsindia.org Modifications to the methyl group at the 3-position and the thioacetic acid side chain can be systematically performed to generate a library of analogs. These analogs can then be used to probe the structure-activity relationships of specific biological pathways.

For instance, quinoxaline derivatives have been shown to interact with protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases like cancer. researchgate.net By designing derivatives of this compound with varying substituents, researchers can investigate the specific interactions required for inhibiting particular kinases, such as c-Jun N-terminal kinases (JNK1), which are involved in inflammation and insulin (B600854) resistance. tandfonline.com This approach allows for the detailed mapping of binding pockets and the elucidation of the molecular mechanisms governing these pathways.

Role as a Lead Scaffold for Advanced Medicinal Chemistry Development in Pre-clinical Research

The this compound structure represents a valuable lead scaffold for the development of new drugs in preclinical research. The quinoxaline core is a privileged structure in medicinal chemistry, known for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govnih.gov The thioacetic acid side chain offers a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Numerous studies have demonstrated that derivatives of quinoxaline can be potent inhibitors of various enzymes and receptors. For example, novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), showing promise as anticancer and anti-inflammatory agents. nih.gov The core structure of this compound can be systematically modified to generate libraries of compounds for screening against a wide range of therapeutic targets. This lead optimization process, guided by structure-activity relationship (SAR) studies, can lead to the identification of drug candidates with enhanced potency and selectivity. nih.gov

Development of Novel Synthetic Methodologies Inspired by the Compound's Structure

The synthesis of functionalized quinoxaline derivatives like this compound can inspire the development of novel and efficient synthetic methodologies. The construction of the quinoxaline ring system and the introduction of the thioether linkage are key synthetic challenges that drive innovation in organic chemistry. researchgate.netnih.gov

Researchers are continually exploring greener and more efficient routes to synthesize quinoxaline cores, for example, through multicomponent reactions that offer high atom economy. mdpi.com The development of methods for the selective functionalization of the quinoxaline scaffold, particularly at the 2 and 3 positions, is an active area of research. researchgate.net Furthermore, the formation of the thioether bond can be achieved through various modern synthetic techniques, including thiol-yne click chemistry, which allows for rapid and efficient bond formation under mild conditions. rsc.orgitu.edu.tr The pursuit of more effective ways to synthesize this compound and its analogs contributes to the broader toolkit of synthetic organic chemistry.

Integration with Emerging Research Technologies (e.g., Affinity-Based Proteomics, Chemoinformatics)

The study of this compound can be significantly enhanced by its integration with emerging research technologies. Chemoinformatics, for instance, can be employed to predict the compound's physicochemical properties, potential biological targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. tandfonline.com Virtual screening and molecular docking studies can help prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process.

Affinity-based proteomics is another powerful technology that can be used to identify the cellular targets of this compound and its derivatives. nih.govnih.gov By immobilizing the compound on a solid support, it can be used as bait to "fish" for its binding partners in cell lysates. researchgate.net This approach can uncover novel protein targets and provide insights into the compound's mechanism of action. The integration of these high-throughput technologies allows for a more comprehensive understanding of the biological activities of this quinoxaline derivative. youtube.com

Identification of Unexplored Biological Activities and Novel Mechanistic Research Avenues

While the quinoxaline scaffold is known for a range of biological activities, there remains a vast potential for discovering unexplored activities for this compound. The unique combination of the 3-methylquinoxaline core and the thioacetic acid side chain may confer novel pharmacological properties.

Systematic screening of the compound and its derivatives against a diverse panel of biological assays could reveal unexpected therapeutic applications. For example, many quinoxaline derivatives have been investigated for their anticancer properties, but their potential in other areas, such as neurodegenerative diseases or metabolic disorders, may be underexplored. nih.govresearchgate.net Furthermore, detailed mechanistic studies are needed to understand how this compound exerts its biological effects at a molecular level. Elucidating its mechanism of action could open up new avenues for research and the development of novel therapeutic strategies.

Q & A

Q. What are the standard synthetic routes for 2-(3-Methylquinoxalin-2-ylthio)acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thioether linkages can be formed by reacting 3-methylquinoxalin-2-thiol with haloacetic acid derivatives under basic conditions. Key parameters include:
  • Temperature : Reactions are often conducted at 50–80°C to balance reactivity and by-product formation.
  • Catalysts : Use of mild bases (e.g., NaHCO₃) avoids decomposition of sensitive quinoxaline rings .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) improves purity .
    Table 1 : Comparison of Synthetic Methods
MethodYield (%)Purity (%)Key ConditionsReference
Thiol-alkylation68>95NaHCO₃, MeCN, reflux
Coupling with bromoacetic acid75>90K₂CO₃, DMF, 60°C

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C-NMR identifies substituents on the quinoxaline ring and acetic acid moiety. For example, the thioether linkage (C-S) appears at ~δ 3.9–4.2 ppm in ¹H-NMR .
  • X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., centrosymmetric dimers via O-H···O interactions) .
  • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 334.1074) .

Advanced Research Questions

Q. How can reaction by-products be minimized during synthesis, and what mechanistic insights explain their formation?

  • Methodological Answer : Common by-products include oxidized sulfur species (e.g., sulfoxides) or dimerized quinoxalines. Strategies:
  • Inert Atmosphere : Use N₂/Ar to prevent oxidation of the thiol group .
  • Controlled Stoichiometry : Excess haloacetic acid (1.2–1.5 eq.) drives the reaction to completion without over-alkylation .
  • Mechanistic Insight : Competing nucleophilic attack at the quinoxaline nitrogen (vs. sulfur) can occur under strongly basic conditions, necessitating pH control (pH 8–9) .

Q. What hydrogen-bonding motifs are observed in the crystal structure, and how do they influence solid-state properties?

  • Methodological Answer : X-ray data reveal R₂²(8) hydrogen-bonded dimers (carboxylic acid O-H···O interactions) with a dihedral angle of ~78° between the quinoxaline ring and acetic acid group . These interactions:
  • Stabilize the crystal lattice, increasing melting point (>250°C).
  • Affect solubility (e.g., poor solubility in non-polar solvents due to polar dimeric units).

Q. How does the compound’s electronic structure (e.g., substituent effects) influence its biological activity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The methyl group on the quinoxaline ring enhances electrophilicity, potentially increasing reactivity with biological targets (e.g., enzyme active sites) .
  • Thioether Linkage : The sulfur atom improves membrane permeability compared to oxygen analogs, as seen in related quinoxaline derivatives .
    Table 2 : Biological Activity of Analogous Compounds
CompoundActivityMechanismReference
Quinoxaline-2-thioacetatesAnticancerTopoisomerase II inhibition
3-Methylquinoxaline derivativesAntibacterialDisruption of cell membranes

Data Contradiction Analysis

Q. How can discrepancies in reported biological activities of quinoxaline derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions or structural variations. Approaches include:
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • SAR Studies : Systematically modify substituents (e.g., methyl vs. methoxy groups) to isolate activity trends .
  • Computational Modeling : DFT calculations predict electron density distribution and binding affinity to targets .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and eye protection due to potential irritancy .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile by-products (e.g., acetic acid) .
  • Waste Disposal : Quench reactions with aqueous NaHCO₃ before disposing of organic waste .

Experimental Design

Q. How can researchers optimize solvent systems for recrystallization of this compound?

  • Methodological Answer : Screen mixed solvents (e.g., MeCN/H₂O or EtOAc/hexane) using gradient cooling. Key factors:
  • Solubility : High solubility at boiling point (>50 mg/mL in MeCN).
  • Crystal Quality : Slow cooling (1–2°C/min) yields larger, purer crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.